molecular formula C10H12FNO B573263 N-(2-Fluoro-1-phenylethyl)acetamide CAS No. 183995-36-0

N-(2-Fluoro-1-phenylethyl)acetamide

Cat. No.: B573263
CAS No.: 183995-36-0
M. Wt: 181.21
InChI Key: TWESZYJYVKWZBY-UHFFFAOYSA-N
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Description

N-(2-Fluoro-1-phenylethyl)acetamide is a fluorinated acetamide derivative characterized by a phenylethyl backbone substituted with a fluorine atom at the 2-position and an acetylated amine group. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

CAS No.

183995-36-0

Molecular Formula

C10H12FNO

Molecular Weight

181.21

IUPAC Name

N-(2-fluoro-1-phenylethyl)acetamide

InChI

InChI=1S/C10H12FNO/c1-8(13)12-10(7-11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)

InChI Key

TWESZYJYVKWZBY-UHFFFAOYSA-N

SMILES

CC(=O)NC(CF)C1=CC=CC=C1

Synonyms

Acetamide, N-(2-fluoro-1-phenylethyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physicochemical Properties

The table below compares N-(2-Fluoro-1-phenylethyl)acetamide with key analogs based on substituents, molecular weight, and predicted or reported properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
This compound C₁₀H₁₂FNO 181.21 2-Fluoro-phenylethyl, acetylated amine High lipophilicity, metabolic stability
N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide C₁₃H₁₅FNO 220.26 Fluorocyclopropyl, chiral phenylethyl Enhanced stereochemical complexity
N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide C₁₁H₁₄FNO₂ 211.24 4-Fluorophenyl, hydroxy, isopropyl Predicted pKa = 12.97; moderate solubility
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide C₂₀H₁₈F₂N₄O₃S₂ 488.51 Difluorophenyl, piperazine, benzothiazole Antimicrobial activity (gram-positive bacteria)

Key Observations :

  • Lipophilicity : Fluorine substitution generally increases lipophilicity, as seen in this compound and its fluorophenyl analogs. However, polar groups like hydroxy (in N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide) or sulfonylpiperazine (in compounds) reduce lipophilicity and enhance water solubility .
  • Metabolic Stability : Fluorine atoms at ortho positions (as in the target compound) may slow oxidative metabolism compared to para-fluorinated analogs .
  • Biological Activity : Substituents like benzothiazole-sulfonyl-piperazine () or trifluoromethylbenzothiazole () correlate with antimicrobial or enzyme inhibitory effects, whereas simple fluorinated phenylethyl groups (target compound) lack explicit activity data in the evidence .

Pharmacological and Functional Comparisons

Antimicrobial Activity
  • Compounds : Derivatives with benzothiazole-sulfonyl-piperazine moieties (e.g., compounds 47, 48) showed potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to their ability to disrupt microbial membrane integrity .
  • This compound: No direct antimicrobial data are reported, but its structural simplicity suggests weaker activity compared to complex derivatives with heterocyclic substituents.
Enzyme Interactions
  • N-acetyl Norfentanyl (): A structurally distinct acetamide (C₁₆H₂₂N₂O₂) with opioid receptor affinity, highlighting the role of bulky aromatic groups in receptor binding .
  • Trifluoroacetamide Derivatives () : Compounds like N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide exhibit enzyme inhibition via halogen bonding and steric effects .

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